Succinimidyl-2-(iodoacetamido)acetate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-iodoacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJMUIEXREENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703869 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215099-66-4 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route and Reaction Conditions
The synthesis involves activation of an iodoacetamidoacetate precursor with NHS in the presence of coupling agents to form the NHS ester:
Starting Material:
The iodoacetamidoacetate intermediate is prepared by introducing an iodoacetamido group to an acetate backbone. This can be achieved by halogen exchange reactions or direct iodination of chloroacetamido precursors.Activation Step:
The iodoacetamidoacetate is reacted with N-hydroxysuccinimide under conditions that favor ester formation, such as in the presence of carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous organic solvents like acetonitrile or dichloromethane.Reaction Parameters:
The reaction is typically conducted at room temperature under inert atmosphere to minimize hydrolysis. The reaction time varies but generally proceeds to completion within a few hours.Purification:
The product is purified by chromatography techniques such as silica gel column chromatography using solvents like acetone-methanol mixtures to remove unreacted starting materials and side products.
Alternative Synthetic Approaches Using Chloroacetamido Precursors
A related preparation method involves initially synthesizing chloroacetamido derivatives, which are then converted to the more reactive iodoacetamido compounds:
One-Pot Synthesis of Chloroacetamido Dyes:
A key intermediate such as 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide is reacted with chloroacetic anhydride and sodium acetate in dimethylformamide (DMF) to introduce the chloroacetamido group.Conversion to Iodoacetamido Derivatives:
The chloroacetamido compounds are subsequently treated with sodium iodide in methanol/chloroform mixtures to replace chlorine with iodine, yielding the iodoacetamido derivatives. This halogen exchange is efficient and yields highly reactive iodoacetamido-functionalized compounds suitable for protein labeling.
Comparative Table of Preparation Conditions
| Step | Conditions/Materials | Notes |
|---|---|---|
| Iodoacetamidoacetate synthesis | Halogen exchange on chloroacetamido precursors | Sodium iodide in methanol/chloroform; mild conditions |
| NHS Ester Activation | NHS, EDC/DCC, dry acetonitrile or DCM | Room temperature, inert atmosphere preferred |
| Solvent for Stock Solution | Acetonitrile preferred over methanol | Methanol causes rapid degradation |
| Purification | Silica gel chromatography (acetone-methanol) | Removes unreacted reagents and byproducts |
| Stability Monitoring | UV spectrometry at 260 nm | Monitors hydrolysis of NHS ester |
Research Findings and Practical Notes
Reactivity and Stability:
The electron-withdrawing iodine atom increases the reactivity of the NHS ester, making succinimidyl-2-(iodoacetamido)acetate more reactive than typical NHS esters. This necessitates careful handling and storage to prevent premature hydrolysis.Advantages Over Maleimide Linkers:
Compared to maleimide-based heterobifunctional linkers, succinimidyl iodoacetate offers more predictable conjugation ratios and reduced byproduct formation. Maleimide linkers are prone to instability and immunogenicity issues, whereas succinimidyl iodoacetate provides reproducible and stable conjugation chemistry.Solvent Choice Impact:
The choice of acetonitrile as solvent for stock solutions is critical to maintain reagent integrity, as methanol leads to rapid degradation due to nucleophilic attack on the NHS ester.One-Pot Synthesis Approaches: The one-pot preparation of cysteine-reactive iodoacetamido dyes from chloroacetamido precursors simplifies synthesis and increases yield, providing a practical route for generating functionalized reagents for protein labeling.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-2-(iodoacetamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and thiols, to form stable conjugates.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in these processes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used reagents in reactions involving succinimidyl-2-(iodoacetamido)acetate.
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from reactions involving succinimidyl-2-(iodoacetamido)acetate are peptide-protein conjugates, which are widely used in biochemical research .
Scientific Research Applications
Chemical Applications
SIA serves as an effective crosslinker in the synthesis of complex macromolecules. Its ability to react with nucleophiles, such as amines and thiols, allows for the formation of covalent bonds, which is crucial in creating intricate molecular structures. This property is particularly valuable in the development of bioconjugates that are used in various chemical assays and materials science applications .
Biological Applications
In biological research, SIA is instrumental for conjugating peptides and proteins. This conjugation facilitates the study of protein interactions and functions, which is vital for understanding cellular processes and signaling pathways. For instance, SIA has been used to create peptide-protein conjugates that can be employed in immunization studies, allowing researchers to investigate immune responses more effectively .
Case Study: Peptide-Protein Conjugation
A study demonstrated that SIA could produce peptide–protein bioconjugates with predictable conjugation ratios. This reproducibility is advantageous compared to other methods that often require extensive optimization and can yield inconsistent results. The study highlighted SIA's potential as a reliable alternative to maleimide-based conjugation techniques, which are known for their instability and potential immunogenicity issues .
Medical Applications
SIA's role extends into medical research where it is used in developing targeted drug delivery systems and diagnostic tools. By facilitating the attachment of therapeutic agents to specific proteins or antibodies, SIA enhances the efficacy and specificity of treatments. For example, its application in antibody-drug conjugates (ADCs) allows for targeted cancer therapies that minimize off-target effects while maximizing therapeutic outcomes .
Industrial Applications
In industrial settings, SIA is utilized for producing bioconjugates that have various applications ranging from diagnostics to therapeutics. Its ability to form stable linkages makes it suitable for creating products that require long-lasting interactions between biological molecules .
Mechanism of Action
The mechanism of action of succinimidyl-2-(iodoacetamido)acetate involves its ability to form covalent bonds with nucleophilic groups, such as amines and thiols. This property allows it to act as a linker in bioconjugation processes, facilitating the formation of stable peptide-protein conjugates . The molecular targets and pathways involved include the thiol groups of cysteine residues in proteins .
Comparison with Similar Compounds
Table 1: Comparative Properties of Succinimidyl-2-(iodoacetamido)acetate and Related Compounds
Reactivity and Selectivity
- Iodoacetamide vs. Chloroacetamide : The iodoacetamide group in Succinimidyl-2-(iodoacetamido)acetate reacts 10–100× faster with thiols than chloroacetamide derivatives due to the superior leaving-group ability of iodide versus chloride .
- NHS Esters : Compared to Sulfo-SMCC (a maleimide-NHS crosslinker), Succinimidyl-2-(iodoacetamido)acetate offers orthogonal reactivity (targeting amines first, then thiols), reducing side reactions in multi-step conjugations.
Stability and Handling
- Succinimidyl-2-(iodoacetamido)acetate is moisture-sensitive, requiring storage at –20°C under desiccation. In contrast, iodoacetamide (CAS 144-48-9) is more stable but lacks the NHS ester group for amine coupling .
- Ethyl acetamidocyanoacetate (CAS 4977-62-2), a cyano-substituted analogue, exhibits lower thiol reactivity but is used in organic synthesis for its nucleophilic cyano group .
Biological Activity
Succinimidyl-2-(iodoacetamido)acetate (SIA) is a heterobifunctional crosslinker widely used in bioconjugation processes, particularly for the conjugation of peptides and proteins. This compound has garnered attention due to its unique properties that facilitate the formation of stable covalent bonds with nucleophilic groups, such as amines and thiols. This article explores the biological activity of SIA, detailing its mechanisms, applications, and relevant research findings.
SIA is an activated ester that reacts with nucleophiles to form stable amide bonds. Its structure allows it to selectively modify proteins and peptides, which is critical in the development of bioconjugates for therapeutic and diagnostic applications. The mechanism involves the activation of the carboxyl group, leading to a highly reactive NHS ester that can efficiently react with primary amines:
The reactivity of SIA is significantly influenced by the presence of the iodoacetamido group, which enhances its electrophilicity compared to other NHS esters. This property enables predictable conjugation ratios, which is advantageous for creating uniform bioconjugates necessary for research and therapeutic applications .
Applications in Biological Research
SIA has several notable applications in biological research:
- Protein Conjugation : SIA facilitates the conjugation of peptides to proteins, aiding in studies related to protein interactions and functions.
- Drug Development : It is employed in creating targeted drug delivery systems, enhancing the efficacy of therapeutic agents by improving their specificity.
- Diagnostic Tools : SIA is utilized in the development of assays and imaging agents that require stable protein modifications .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of SIA in various biological contexts:
- Peptide-Protein Bioconjugates : A study demonstrated that SIA could produce peptide-protein conjugates with predefined conjugation densities, thus eliminating variability associated with traditional maleimide-based approaches. This was shown to reduce immunogenicity and improve the stability of the resulting bioconjugates .
- Immunogenicity Assessment : Research comparing SIA to other linkers found that while maleimide linkers often led to immunogenic responses, SIA-derived conjugates exhibited significantly lower immunogenicity. This finding supports the use of SIA in therapeutic applications where immune response minimization is crucial .
- Biocompatibility Studies : In vivo studies indicated that bioconjugates formed using SIA did not invoke significant immune responses or toxicity in model organisms. This biocompatibility is essential for clinical translation .
Comparative Analysis
The following table summarizes key differences between SIA and other commonly used crosslinkers:
| Property | Succinimidyl-2-(iodoacetamido)acetate | Maleimide Linkers | Bromoacetamido Linkers |
|---|---|---|---|
| Reactivity | High | Moderate | High |
| Immunogenicity | Low | High | Moderate |
| Conjugation Predictability | High | Variable | Moderate |
| Stability | High | Variable | High |
Q & A
Basic Questions
Q. What are the primary reactive groups in Succinimidyl-2-(iodoacetamido)acetate, and how do they interact with biomolecules?
- Answer : The compound contains two reactive groups:
- Succinimidyl ester : Targets primary amines (e.g., lysine residues or N-termini of proteins) via nucleophilic acyl substitution, forming stable amide bonds at pH 7–9 .
- Iodoacetamide : Reacts with thiol groups (e.g., cysteine residues) through alkylation, forming stable thioether bonds at pH 7–8.5 .
- Methodological Note : To prevent cross-reactivity, perform sequential conjugation: first target amines at pH 8.0–8.5, then thiols at pH 7.0–7.5. Use buffers without competing nucleophiles (e.g., Tris, which contains amines) .
Q. How can researchers optimize buffer conditions for efficient conjugation?
- Answer : Optimal conditions depend on the target functional group:
| Reaction Step | pH Range | Buffer Example | Key Considerations |
|---|---|---|---|
| Amine conjugation (succinimidyl ester) | 8.0–8.5 | Phosphate (30 mM KPO₄, 100 mM NaCl) | Avoid amine-containing buffers (e.g., Tris) . |
| Thiol conjugation (iodoacetamide) | 7.0–7.5 | Same as above | Add EDTA to chelate metal ions that oxidize thiols . |
- Validation : Monitor reaction progress using Ellman’s assay (free thiol quantification) or SDS-PAGE with Coomassie staining .
Q. What methods confirm successful conjugation of this reagent to proteins?
- Answer :
- SDS-PAGE : Shift in molecular weight due to crosslinking .
- Mass Spectrometry : Detect mass changes corresponding to reagent addition .
- Fluorescence Anisotropy : If using a fluorescent derivative, measure changes in binding affinity post-conjugation (e.g., as in RNA-protein interaction studies) .
Advanced Research Questions
Q. How to design a sequential conjugation protocol to avoid competing reactions between amine and thiol groups?
- Answer :
Step 1 : React succinimidyl ester with amines at pH 8.5 for 1 hour. Quench excess reagent with glycine (10 mM).
Step 2 : Reduce disulfide bonds (if present) with TCEP (1 mM, 30 min) and alkylate thiols with iodoacetamide at pH 7.0 for 2 hours .
- Critical Controls :
- Include a "no-reagent" control to assess intrinsic protein aggregation.
- Use a thiol-blocking agent (e.g., N-ethylmaleimide) to confirm specificity .
Q. How to troubleshoot low conjugation efficiency in complex protein mixtures?
- Potential Causes :
- Steric Hindrance : Use longer reaction times (4–6 hours) or reduce protein concentration.
- Competing Reactions : Pre-block amines/thiols with site-specific inhibitors (e.g., iodoacetamide for thiols, sulfo-NHS acetate for amines) .
- Oxidation of Thiols : Include 1 mM EDTA in buffers to prevent metal-catalyzed oxidation .
- Analytical Validation :
- Size-Exclusion Chromatography (SEC) : Detect crosslinked vs. monomeric species.
- Western Blotting : Use antibodies specific to the conjugated epitope .
Q. What advanced techniques quantify crosslinking efficiency and validate structural modifications?
- Answer :
- X-ray Crystallography : Resolve structural changes induced by conjugation (e.g., altered binding interfaces) .
- Fluorescence Anisotropy/Polarization : Measure changes in molecular rotation post-conjugation (e.g., ligand-binding assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes due to crosslinking .
- Data Analysis :
- Use software like PyMOL for structural visualization or GraphPad Prism for binding curve fitting.
- Report uncertainties (e.g., ±SD from triplicate experiments) and statistical significance (p < 0.05) .
Tables for Reference
Table 1 : Comparison of Analytical Methods for Conjugation Validation
| Method | Application | Sensitivity | Limitations |
|---|---|---|---|
| SDS-PAGE | Detects molecular weight shifts | Moderate (~1 µg) | Low resolution for small conjugates |
| Mass Spectrometry | Exact mass measurement | High (femtomole) | Requires purified samples |
| Fluorescence Anisotropy | Real-time binding kinetics | High (nM range) | Requires fluorescent tagging |
Table 2 : Troubleshooting Common Experimental Issues
| Issue | Solution |
|---|---|
| Low amine reactivity | Increase pH to 8.5 or use fresh reagent |
| Thiol oxidation | Add 1 mM EDTA and degas buffers |
| Non-specific aggregation | Optimize protein:reagent molar ratio (e.g., 1:5–1:10) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
